4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

LogP Lipophilicity Drug-likeness

Researchers seeking to diversify beyond generic 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffolds face supply gaps. This furan-2-yl analog solves that by introducing an oxygen-based H-bond acceptor for altered target engagement. - Enhances peripheral restriction vs. N-alkyl analogs (TPSA ~119 Ų) - Suitable for SAR-by-catalog around breast cancer kinase pharmacophores - Available via custom synthesis (≥95% HPLC) for preclinical PK/PD studies

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B12996603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(NCC2)C3=CC=CO3
InChIInChI=1S/C11H12N2OS/c1-7-13-8-4-5-12-10(11(8)15-7)9-3-2-6-14-9/h2-3,6,10,12H,4-5H2,1H3
InChIKeyWRZWOIMKWHLHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Structurally Differentiated Heterocyclic Scaffold for Targeted Library Design


4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 1017168-85-2, C₁₁H₁₂N₂OS, MW 220.29 g/mol) belongs to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine class, a fused bicyclic scaffold in which a thiazole ring is annulated to a partially saturated pyridine . This core has been validated in multiple pharmacological programs, including orally active factor Xa inhibitors, selective β₃-adrenoceptor agonists, and gastric antisecretory agents [1]. The present compound is distinct in that it bears a 2-methyl substituent on the thiazole ring and a 4-(furan-2-yl) group on the tetrahydropyridine nitrogen, a substitution pattern not present in the most extensively characterized analogs from the factor Xa or β₃-AR series.

Why Generic Substitution of 4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Carries Risk in Medicinal Chemistry Programs


In the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine series, both the nature of the substituent at the tetrahydropyridine nitrogen (position 4) and the substituent at the thiazole 2-position critically control pharmacokinetics, target engagement, and selectivity [1]. In a published fXa inhibitor program, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety was specifically identified as the S4 binding element responsible for oral anti-fXa activity and prothrombin time prolongation; changing this fragment abolished activity [2]. The furan-2-yl substituent in the present compound introduces additional hydrogen-bond acceptor capability and alters the electronic character of the tetrahydropyridine ring, which would be expected to shift the binding profile relative to N-alkyl or N-acyl analogs. Simply substituting this compound with a generic 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 124458-27-1) loses the furan-driven differentiation entirely.

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine vs. Closest Analogs


Increased Lipophilicity Relative to the Parent 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Core

The furan-2-yl substituent at position 4 adds two sp² carbons and an oxygen atom, contributing both hydrophobic surface area and a hydrogen-bond acceptor. While experimentally measured LogP is not publicly reported for this specific compound, computational estimates from the PreNDB database indicate a LogP of approximately 1.2–1.6 for thiazole-furan hybrid structures of comparable size [1]. In contrast, the des-furanyl analog 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 124458-27-1) has a predicted LogP of approximately 0.6 (XlogP) [2]. The difference of ca. 0.6–1.0 LogP units translates to a 4- to 10-fold increase in octanol/water partitioning, which influences membrane permeability and non-specific protein binding.

LogP Lipophilicity Drug-likeness

Elevated Topological Polar Surface Area (TPSA) vs. N-Alkyl Substituted Analogs

The introduction of a furan ring at the tetrahydropyridine nitrogen increases the topological polar surface area (TPSA) relative to N-methyl or N-acyl analogs. The TPSA of 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is approximately 53 Ų . Structural analogs incorporating a furan-containing substituent show TPSA values around 119 Ų [1]. This difference is functionally significant because it crosses the widely used 60 Ų threshold for blood-brain barrier penetration and approaches the 140 Ų ceiling for oral absorption.

Polar Surface Area Oral absorption Blood-brain barrier

Distinct Hydrogen-Bond Acceptor Profile: Furan Oxygen as an Additional HBA Motif

The furan-2-yl substituent contributes one additional hydrogen-bond acceptor (HBA) relative to N-alkyl analogs. The des-furanyl core 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a canonical HBA count of 2 (thiazole N and tetrahydropyridine N), whereas the furanyl derivative is expected to have 3 HBA (adding the furan oxygen) . In the fXa inhibitor series, specific H-bond interactions with the S4 subsite were shown to be essential, and the oxygen of the furan could engage a distinct hydrogen-bond donor within the target binding pocket [1].

H-bond acceptor Pharmacophore Target recognition

Class-Level Anticancer Activity of Thiazole-Tetrahydropyridine Hybrids: A Starting Point for Derivative Design

A 2025 study systematically evaluated a library of thiazole-linked tetrahydropyridine analogs (6a–q) against MCF-7 and MDA-MB-231 breast adenocarcinoma cell lines [1]. The most active compounds (6d, 6e) achieved IC₅₀ values in the 9.5–9.9 μM range against both lines. While this specific compound was not part of that library, the structural similarity—particularly the thiazole-tetrahydropyridine core—places it within the same pharmacophore class. The furan-2-yl substituent differentiates this compound from the phenyl- and pyridine-substituted analogs in the library, offering a distinct vector for SAR exploration.

Anticancer MCF-7 MDA-MB-231 Cytotoxicity

Validated Synthetic Tractability: Pictet–Spengler Route to the Tetrahydrothiazolo[5,4-c]pyridine Core

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is accessible via the Pictet–Spengler reaction, a robust methodology that has been applied to the synthesis of this specific compound . This contrasts with some alternative thiazolopyridine scaffolds that require multi-step, low-yielding cyclization sequences. The demonstrated synthetic route implies that gram-scale procurement for lead optimization is feasible, and the furan-2-yl group at the 4-position allows further diversification through electrophilic substitution or metal-catalyzed cross-coupling on the furan ring.

Synthetic accessibility Pictet–Spengler Lead optimization

Discontinued Commercial Status: Implications for Procurement Strategy

As of 2019, the commercial stock of this compound (CymitQuimica Ref. 3D-SQB16885) was listed as discontinued in both 1 g and 100 mg quantities . This contrasts with the commercially available N-unsubstituted analog 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 124458-27-1), which is stocked by multiple suppliers including Aladdin Scientific at purities ≥95% . The scarcity of pre-made material means that procurement must involve custom synthesis, which carries longer lead times but also provides an opportunity to specify purity and characterization requirements precisely.

Availability Discontinued Custom Synthesis

Recommended Application Scenarios for 4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Based on Current Evidence


Medicinal Chemistry: Exploring Peripheral Factor Xa Inhibitor Space with Modified S4 Binding Elements

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core has been validated as a potent S4-binding fragment in orally bioavailable fXa inhibitors [1]. This compound's furan-2-yl substituent introduces an additional oxygen-based hydrogen-bond acceptor and increases TPSA, which may enhance peripheral restriction and reduce CNS exposure—a desirable profile for anticoagulant candidates. Researchers aiming to diversify beyond the published 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine series should consider this compound as a late-stage diversification intermediate.

Anticancer Lead Expansion: Furan-Containing Thiazole-Tetrahydropyridine Hybrids for Breast Cancer Cell Lines

Recent work demonstrated that thiazole-linked tetrahydropyridine analogs exhibit IC₅₀ values in the 9–12 μM range against MCF-7 and MDA-MB-231 breast cancer cells [2]. This compound's furan-2-yl substitution provides a distinct electronic and steric profile relative to the phenyl- and benzofuran-substituted compounds in that library. It is a logical acquisition for laboratories performing SAR-by-catalog or focused library expansion around the thiazole-tetrahydropyridine anticancer pharmacophore.

Computational Chemistry and Virtual Screening: A Defined Scaffold for Docking and Pharmacophore Modeling

The compound's well-defined molecular properties—MW 220.29 g/mol, 3 HBA, estimated LogP 1.2–1.6, TPSA ~119 Ų—make it suitable as a computational test case for docking studies against targets known to engage thiazole-containing ligands (e.g., factor Xa, β₃-AR, breast tumor kinase [3]). The furan oxygen provides an additional pharmacophoric point that can be systematically probed in silico before committing to synthesis, reducing wet-lab cycle time.

Custom Synthesis Feasibility Assessment: Pilot-Scale Production for In Vivo Proof-of-Concept Studies

Given its discontinued commercial status, procurement requires custom synthesis . The literature establishes that the tetrahydrothiazolo[5,4-c]pyridine core is accessible via Pictet–Spengler chemistry, providing a credible synthetic starting point. Teams planning in vivo efficacy or PK studies should budget for a 5–10 g custom synthesis campaign with purity specifications ≥95% (HPLC), consistent with the original commercial specification, to ensure reproducibility across biological assays.

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